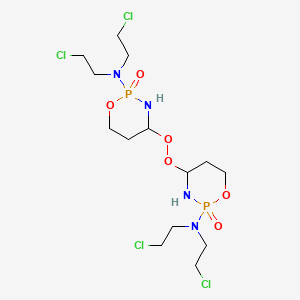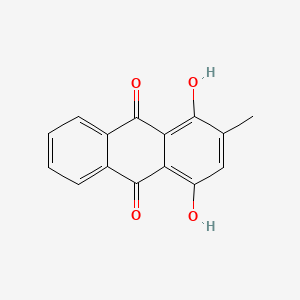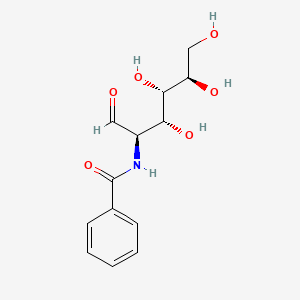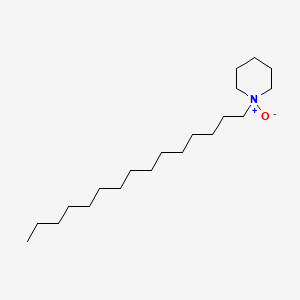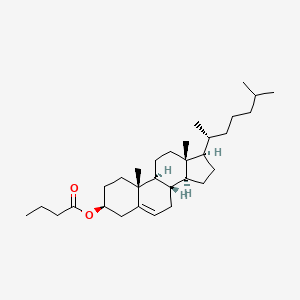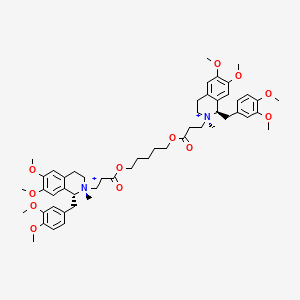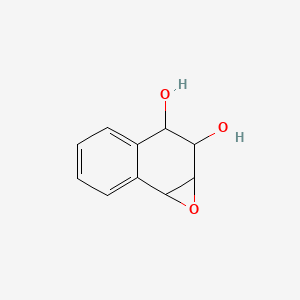
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene is a member of tetralins and an epoxide. It has a role as a mouse metabolite.
1, 2-Dihydroxy-3, 4-epoxy-1, 2, 3, 4-tetrahydronaphthalene belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. 1, 2-Dihydroxy-3, 4-epoxy-1, 2, 3, 4-tetrahydronaphthalene is soluble (in water) and a very weakly acidic compound (based on its pKa).
Wissenschaftliche Forschungsanwendungen
Environmental Pollution and Carcinogenesis Research
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene is a model compound for the carcinogenic metabolites of polycyclic aromatic hydrocarbons, which are environmental pollutants potentially involved in several human cancers. Studies on its hydrolysis and product distribution provide insights into the behavior of these carcinogens (Lee & Fisher, 1997).
Molecular Structure and Metabolism Analysis
The compound's molecular structure has been determined using X-ray crystallographic techniques, aiding in understanding its role as a urinary metabolite of naphthalene and its similarity to metabolites of carcinogenic polyaromatic hydrocarbons (Klein & Stevens, 1984). Additionally, its metabolism in rats has been studied, providing insights into the bioconversion of polycyclic compounds and potential pathways in human metabolism (Sims, 1965).
Chemical Synthesis and Applications
Research into the synthesis of diastereoisomers and enantiomers of related compounds provides a foundation for developing new synthetic methods in chemistry (Akhtar & Boyd, 1979). This includes the application of the compound in asymmetric synthesis, demonstrating its utility in creating chiral compounds with potential applications in pharmaceuticals and materials science (Orsini & Rinaldi, 1997).
Bacterial Metabolism and Oxidation Studies
The compound's role in bacterial metabolism and oxidation processes has been explored, providing valuable information on environmental degradation processes and potential bioremediation strategies (Torok et al., 1995).
Eigenschaften
| 75947-54-5 | |
Molekularformel |
C10H10O3 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
1a,2,3,7b-tetrahydronaphtho[3,4-b]oxirene-2,3-diol |
InChI |
InChI=1S/C10H10O3/c11-7-5-3-1-2-4-6(5)9-10(13-9)8(7)12/h1-4,7-12H |
InChI-Schlüssel |
XDSJRQRRQDAPNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C(O3)C(C(C2=C1)O)O |
Kanonische SMILES |
C1=CC=C2C3C(O3)C(C(C2=C1)O)O |
| 75947-54-5 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![17-hydroxy-10,13-dimethylspiro[2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-6,1'-cyclopropane]-3-one](/img/structure/B1209399.png)
